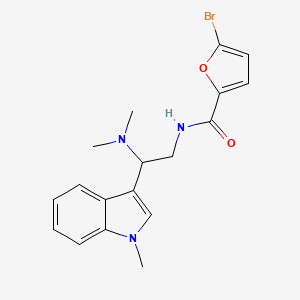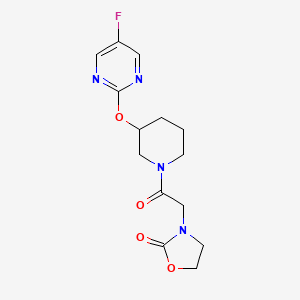
3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a chemical compound that has been widely used in scientific research applications. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
Novel Oral Dihydropyrimidine Dehydrogenase Inhibitory Fluoropyrimidine
A significant body of research has focused on S-1, a novel oral dihydropyrimidine dehydrogenase (DPD) inhibitory fluoropyrimidine (DIF), which is based on a biochemical modulation of 5-fluorouracil (5-FU). S-1 contains tegafur (FT), alongside enzyme inhibitors, showing high 5-FU concentration in blood over extended periods. Clinical studies have demonstrated its efficacy in gastric cancer, with a promising survival benefit and tolerability profile, making it a candidate for the standard anticancer drug for gastric cancer (Maehara, 2003).
Pharmacogenetics and Metabolism
Research has delved into the pharmacogenetics of fluoropyrimidines, particularly the associations between treatment outcomes and germline polymorphisms in DPD, which breaks down 5-FU and its prodrugs. Identifying these genetic variations is crucial for personalizing treatment to prevent toxicities and enhance efficacy (Del Re et al., 2017).
Oxazolidinones as Antimicrobial Agents
The oxazolidinone class, including linezolid, showcases unique mechanisms for protein synthesis inhibition, displaying activity against resistant pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Their development emphasizes the potential for novel spectra of activity through further modification of the oxazolidinone nucleus (Diekema & Jones, 2000).
Antimetabolite Incorporation into DNA
Antimetabolites, resembling natural biochemicals, interfere with essential biochemical processes, offering insight into the structural and thermodynamic basis for anticancer activity. Studies demonstrate that misincorporation of antipyrimidines like 5-FU into DNA disrupts its structure and stability, affecting DNA replication and repair processes (Gmeiner, 2002).
Undetected Toxicity Risk in Pharmacogenetic Testing
The variability in DPD gene (DPYD) polymorphisms among patients receiving fluoropyrimidines like 5-FU indicates a significant risk of severe toxicity. Research suggests preemptive testing for DPD deficiency to personalize dosage and reduce toxicity risk, highlighting the importance of pharmacogenetic testing in clinical practice (Falvella et al., 2015).
Propiedades
IUPAC Name |
3-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGJVNZWDJUGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2803871.png)
![[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2803872.png)


![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2803880.png)
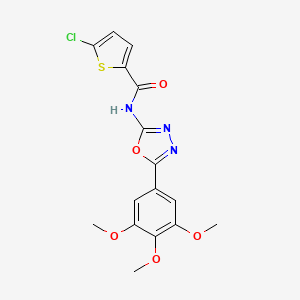
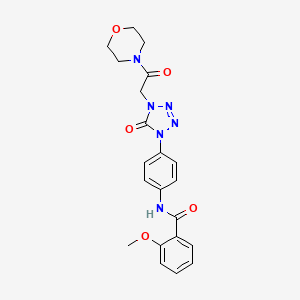
![4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B2803883.png)
![N-(1'-(2-phenoxyethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2803888.png)
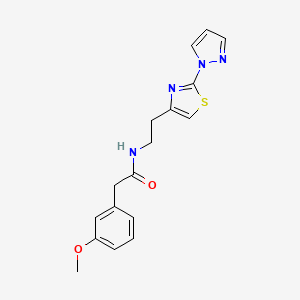
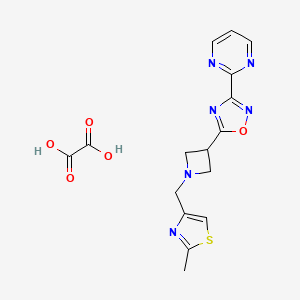
![N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2803891.png)
